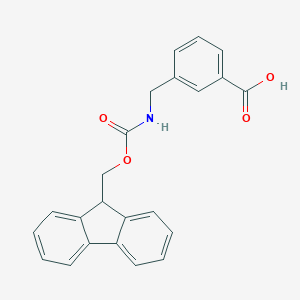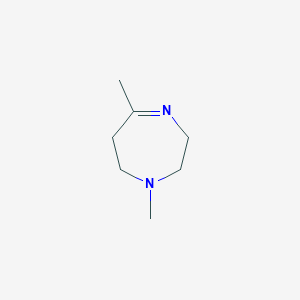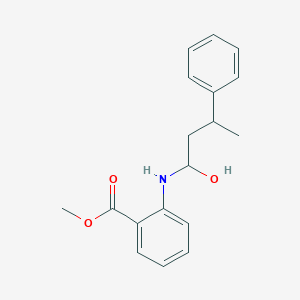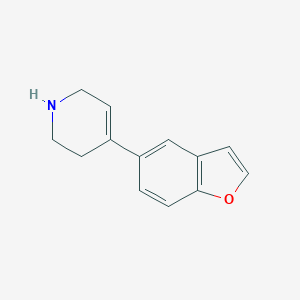
4-(5-Benzofuranyl)-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Benzofuranyl)-1,2,3,6-tetrahydropyridine, commonly known as 4-BF-THP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrahydropyridine derivatives, which have been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 4-BF-THP is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, it has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-BF-THP has a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and lungs. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce motor deficits in models of Parkinson's disease. Additionally, it has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-BF-THP in lab experiments include its relatively low cost and high purity. It is also stable under a wide range of conditions, making it easy to handle and store. However, there are some limitations to its use. For example, it has low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 4-BF-THP. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate its mechanism of action and to determine the optimal dose and route of administration. Additionally, its anti-cancer properties warrant further investigation, particularly in the development of new cancer therapies. Finally, the synthesis of novel derivatives of 4-BF-THP may lead to the discovery of compounds with even greater biological activity.
Méthodes De Synthèse
The synthesis of 4-BF-THP involves the reaction of 5-benzofuran-2-carboxylic acid with 1,2,3,6-tetrahydropyridine in the presence of a catalyst. The reaction proceeds through a series of steps, including esterification, decarboxylation, and cyclization, to yield the final product. This synthesis method has been optimized to produce high yields of pure 4-BF-THP, making it suitable for large-scale production.
Applications De Recherche Scientifique
4-BF-THP has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. These properties make it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
4-(1-benzofuran-5-yl)-1,2,3,6-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-3,5,8-9,14H,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNRRHFMWVLCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC3=C(C=C2)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614279 |
Source


|
| Record name | 4-(1-Benzofuran-5-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Benzofuranyl)-1,2,3,6-tetrahydropyridine | |
CAS RN |
158984-63-5 |
Source


|
| Record name | 4-(1-Benzofuran-5-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

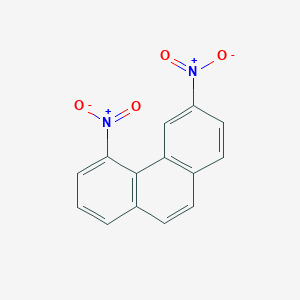

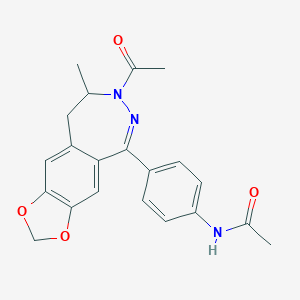
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)
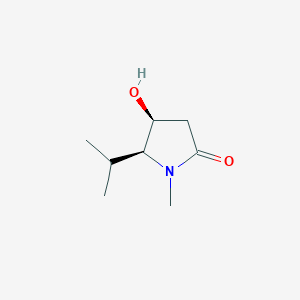
![2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol](/img/structure/B116345.png)
![[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B116346.png)
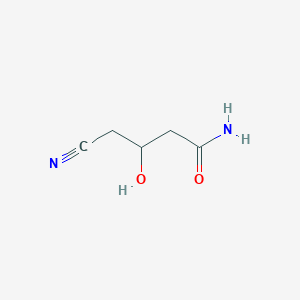
![[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B116350.png)

![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)
